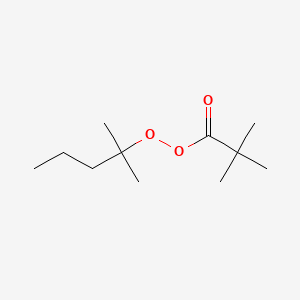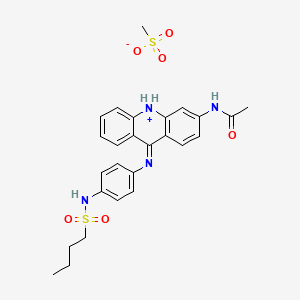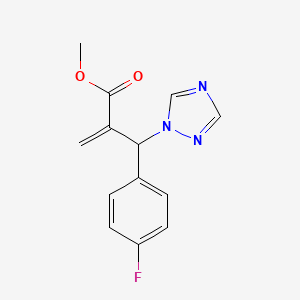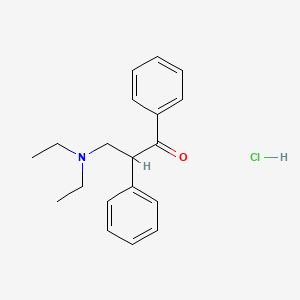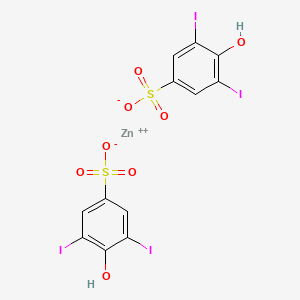
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) is a chemical compound with the molecular formula C₁₂H₆I₄O₈S₂Zn and a molecular weight of 915.30912 g/mol It is known for its unique structure, which includes zinc coordinated with two 4-hydroxy-3,5-diiodobenzenesulphonate ligands
Vorbereitungsmethoden
The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) typically involves the reaction of zinc salts with 4-hydroxy-3,5-diiodobenzenesulphonic acid. The reaction conditions often include an aqueous medium and controlled pH to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.
Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can be compared with other similar compounds, such as:
Zinc bis(4-hydroxybenzenesulphonate): Lacks the iodine atoms, resulting in different chemical properties and reactivity.
Zinc bis(3,5-diiodobenzenesulphonate): Lacks the hydroxyl groups, affecting its solubility and interaction with other molecules.
Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonamide): Contains an amide group instead of a sulphonate group, leading to different biological and chemical behavior.
Eigenschaften
CAS-Nummer |
547-41-1 |
|---|---|
Molekularformel |
C12H6I4O8S2Zn |
Molekulargewicht |
915.3 g/mol |
IUPAC-Name |
zinc;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
GOQGBEWRWLVSSW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




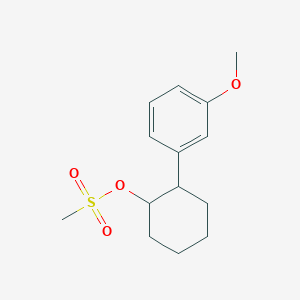
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)

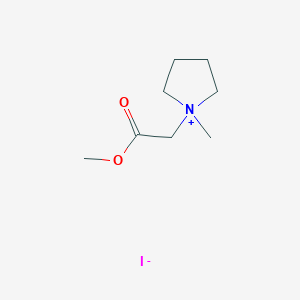
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
